molecular formula C21H16F3N3O B2424830 1-methyl-3-(1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one CAS No. 1202974-30-8

1-methyl-3-(1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one

Cat. No.: B2424830
CAS No.: 1202974-30-8
M. Wt: 383.374
InChI Key: RHPQAJDSPODLSU-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyridinone ring, a benzimidazole ring, and a trifluoromethyl group. These functional groups are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecule contains a benzimidazole ring, which is a fused aromatic ring structure that is often found in pharmaceuticals and other biologically active compounds . It also contains a pyridinone ring, which is a six-membered aromatic ring with one nitrogen atom and a carbonyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzimidazole and pyridinone rings, as well as the trifluoromethyl group. The trifluoromethyl group is known to be a strong electron-withdrawing group, which could influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and other properties .

Scientific Research Applications

Organic Synthesis and Characterization

  • The structural analysis of related compounds, such as 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, reveals the planarity of the imidazo[1,2-a]pyridine group and the disordered nature of the F atoms in the trifluoromethyl group. These characteristics are crucial for understanding the molecular interactions and properties of similar compounds (Fun et al., 2011).
  • Research on compounds like 1,1′-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazol-2-ylidene) explores new multidentate N-heterocyclic biscarbenes and their metal complex derivatives, highlighting the versatility of pyridine and imidazole derivatives in forming complex structures with potential applications in catalysis and material science (Caballero et al., 2001).

Material Science and Fluorescent Properties

  • The study of substituent effects on fluorescent properties of imidazo[1,2-a]pyridine-based compounds aims to find novel fluorescent organic materials. The research indicates that specific derivatives exhibit thermally stable solid compounds with significant fluorescent properties, which could be beneficial for developing new optical materials and sensors (Tomoda et al., 1999).

Coordination Chemistry and Molecular Frameworks

  • The creation of novel 2D cadmium(II) MOFs (Metal-Organic Frameworks) based on flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands is explored. These frameworks demonstrate unique structural features, such as unprecedented trimeric and dimeric units, showcasing the potential of pyridine and imidazole derivatives in constructing advanced material structures with possible applications in gas storage, separation, and catalysis (Li et al., 2012).

Heterocyclic Chemistry and Drug Discovery

  • A methodology for direct methylation and trifluoroethylation of imidazole and pyridine derivatives has been developed, offering a straightforward route to various room temperature ionic liquids (RTILs). This research is significant for synthesizing compounds with potential applications in green chemistry and pharmaceuticals (Zhang et al., 2003).

Future Directions

The future research directions for this compound would likely involve further studies to determine its biological activity and potential uses. This could include in vitro and in vivo studies, as well as studies to determine its mechanism of action .

Properties

IUPAC Name

1-methyl-3-[1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O/c1-26-11-5-8-16(20(26)28)19-25-17-9-2-3-10-18(17)27(19)13-14-6-4-7-15(12-14)21(22,23)24/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPQAJDSPODLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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